3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
Significance in Heterocyclic Chemistry and Drug Discovery
The significance of this compound in heterocyclic chemistry stems from its unique structural features and remarkable versatility as a pharmaceutical scaffold. This compound belongs to the broader class of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, which have gained considerable attention due to their ability to mimic natural purines while offering distinct pharmacological advantages. The strategic placement of bromine at position 3 and fluorine at position 5, combined with the tosyl group at position 1, creates a molecular framework that enables precise modulation of biological activity through targeted chemical modifications.
Recent research has demonstrated that pyrrolo[2,3-b]pyridine derivatives exhibit exceptional potential as kinase inhibitors, particularly targeting fibroblast growth factor receptors. Studies have shown that compounds containing the 1H-pyrrolo[2,3-b]pyridine scaffold can achieve potent inhibitory activity against fibroblast growth factor receptor 1, 2, and 3, with some derivatives displaying half maximal inhibitory concentration values in the nanomolar range. The heterocyclic framework provides an optimal binding geometry that allows for effective interaction with the adenosine triphosphate binding sites of various kinases, making it an attractive template for drug development.
The compound has also demonstrated significant utility in the development of B-RAF inhibitors, where several pyrrolo[2,3-b]pyridine-based compounds have achieved regulatory approval as anticancer agents. The structural versatility of this scaffold allows medicinal chemists to fine-tune selectivity profiles and optimize pharmacokinetic properties through systematic modification of substituents. Furthermore, investigations have revealed that derivatives of this compound class can serve as potent TNIK inhibitors, with some compounds achieving half maximal inhibitory concentration values below 1 nanomolar.
The synthetic accessibility of this compound further enhances its significance in drug discovery. Multiple synthetic approaches have been developed for its preparation, with typical yields ranging from 76% to 90% depending on the specific conditions employed. The presence of the tosyl protecting group facilitates controlled functionalization reactions, while the halogen substituents provide reactive sites for cross-coupling reactions and nucleophilic substitutions.
Historical Development of Pyrrolo[2,3-b]pyridine Derivatives
The historical development of pyrrolo[2,3-b]pyridine derivatives traces back to fundamental investigations in heterocyclic chemistry conducted in the late 1960s. Pioneering work published in 1969 established the foundational understanding of 1H-pyrrolo[2,3-b]pyridine synthesis and reactivity patterns. These early studies demonstrated that pyrrolo[2,3-b]pyridines undergo characteristic electrophilic substitution reactions, predominantly at the 3-position, including nitration, nitrosation, bromination, and iodination reactions. The researchers also discovered that these compounds could participate in Mannich reactions and form dimeric structures through aldehyde condensation reactions.
The development of synthetic methodologies for pyrrolo[2,3-b]pyridine derivatives has evolved significantly over the past five decades. Early synthetic approaches primarily relied on modifications of classical indole synthesis methods, including adaptations of Madelung and Fischer syntheses. These methods enabled the preparation of various 2-, 3-, and 4-substituted derivatives, establishing the fundamental synthetic framework that would later be refined and expanded.
A significant advancement in the field occurred with the development of palladium-catalyzed cross-coupling reactions for 7-azaindole synthesis. These modern synthetic approaches have greatly expanded the accessible structural diversity within this compound class, enabling the preparation of complex derivatives with precise substitution patterns. The introduction of cross-coupling methodologies has been particularly valuable for late-stage functionalization of pyrrolo[2,3-b]pyridine scaffolds, allowing medicinal chemists to rapidly explore structure-activity relationships.
The recognition of pyrrolo[2,3-b]pyridine derivatives as privileged scaffolds in medicinal chemistry began to emerge in the early 2000s, driven by the discovery of their kinase inhibitory properties. The development of this compound specifically represents a more recent advancement, with the compound first appearing in chemical databases in 2013. This timeline reflects the evolution from basic heterocyclic chemistry research to targeted pharmaceutical applications.
Recent decades have witnessed an explosion of interest in pyrrolo[2,3-b]pyridine derivatives for cancer therapy applications. Multiple research groups have independently identified this scaffold as a productive template for kinase inhibitor development, leading to numerous clinical candidates and approved medications. The historical progression demonstrates a clear trajectory from fundamental chemical investigations to practical therapeutic applications, highlighting the enduring value of basic heterocyclic chemistry research.
The synthetic methodology for this compound itself has been refined through multiple iterations, with current procedures achieving excellent yields through careful optimization of reaction conditions. The typical synthetic approach involves treatment of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine with sodium hydride followed by tosyl chloride, yielding the desired product in 76-90% yield. This synthetic accessibility has facilitated widespread adoption of the compound in pharmaceutical research programs.
Properties
IUPAC Name |
3-bromo-5-fluoro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(15)12-6-10(16)7-17-14(12)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAFAPOSALSONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021047 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-fluoro-1-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417421-99-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-fluoro-1-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis generally begins from 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine , which undergoes tosylation at the nitrogen atom to afford the target compound. The key step is the selective introduction of the tosyl group (p-toluenesulfonyl) onto the nitrogen, typically using tosyl chloride (TsCl) under basic conditions in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Typical Preparation Procedure
Tosylation Reaction Conditions
- Base: Sodium hydride (NaH) is commonly used to deprotonate the nitrogen atom of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
- Solvent: Tetrahydrofuran (THF) or DMF.
- Temperature: The reaction is initiated at 0 °C and then allowed to warm to room temperature.
- Reagents: Tosyl chloride (TsCl) is added after deprotonation.
- Duration: Reaction times range from 2 hours to overnight stirring.
Workup and Purification
- The reaction mixture is quenched with water.
- The organic phase is extracted with ethyl acetate.
- The combined organic layers are washed with saturated brine.
- Drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Purification is typically performed by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
Representative Experimental Data
| Entry | Starting Material Amount | Base Amount (NaH) | Solvent & Volume | TsCl Amount | Temp (°C) | Reaction Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 0.74 g (2.0 mmol) | 127 mg (3.0 mmol) | THF (5 mL) | 458 mg (2.4 mmol) | 0 → RT | Overnight | 90 | Silica gel chromatography (PE/EtOAc 4:1) | Yellow solid; MS m/z 370.8 [M+H]+ |
| 2 | 9.80 g (45.58 mmol) | 2.19 g (54.69 mmol, 60%) | THF (150 mL) | 10.43 g (54.69 mmol) | 15 | 12 hours | 89.13 | Silica gel chromatography (petroleum ether:ethyl acetate 50:1 to 20:1) | Off-white solid; MS m/z 370.7 [M+H]+ |
| 3 | 4.6 g (21 mmol) | 1.3 g (34 mmol) | DMF (30 mL) | 5.7 g (30 mmol) | 0 | 2 hours | 76 | Filtration, drying | Off-white solid; TLC Rf 0.8 (10% EtOAc in hexane) |
| 4 | 4.40 g (20.4 mmol) | 1.30 g (32.6 mmol) | DMF (30 mL) | 5.78 g (30.6 mmol) | 0 | 4 hours | 42.1 | Recrystallization from ethyl acetate | Lower yield, solid isolated by filtration |
PE = Petroleum ether, EtOAc = Ethyl acetate
Detailed Reaction Mechanism Insights
- Deprotonation: Sodium hydride abstracts the acidic N-H proton of the pyrrolo[2,3-b]pyridine ring, generating a nucleophilic nitrogen anion.
- Nucleophilic Attack: The nitrogen anion attacks the electrophilic sulfur atom of tosyl chloride, displacing chloride ion and forming the N-tosylated product.
- Reaction Control: Low temperature (0 °C) controls the rate of reaction and minimizes side reactions such as over-tosylation or decomposition.
- Solvent Role: THF and DMF are aprotic solvents that stabilize the anionic intermediate and dissolve both organic and inorganic reagents effectively.
Alternative Preparation Notes
- Bromination at the 3-position can be performed prior to tosylation using bromine or N-bromosuccinimide (NBS) in solvents like chloroform or dichloromethane at 0 °C to room temperature.
- Fluorination at the 5-position is typically introduced earlier in the synthetic sequence, often by using fluorinated precursors or selective halogen exchange methods.
- Tosylation can also be conducted under anhydrous conditions using bases like lithium diisopropylamide (LDA) at low temperatures (-78 °C to -40 °C) in THF, followed by addition of tosyl chloride, providing alternative conditions for sensitive substrates.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Bromination | Br2 or NBS in CHCl3 or DCM, 0 °C to RT | Introduce Br at 3-position | High (not specified) |
| Fluorination | Precursor fluorination or halogen exchange | Introduce F at 5-position | High (not specified) |
| Deprotonation | NaH or LDA in THF or DMF, 0 °C to RT | Generate nucleophilic N | N/A |
| Tosylation | TsCl in THF or DMF, 0 °C to RT, several hrs | Attach tosyl group to N | 42 - 90 |
| Purification | Silica gel chromatography or recrystallization | Isolate pure compound | N/A |
Research Findings and Practical Considerations
- The tosylation reaction is efficient and provides high yields (up to 90%) when sodium hydride and THF are used, with careful temperature control and extended reaction times.
- DMF as solvent can lead to slightly lower yields but offers good solubility for larger scale reactions.
- The choice of base and solvent impacts the reaction kinetics and purity of the product.
- Purification by silica gel chromatography is standard, with solvent systems optimized to separate the tosylated product from unreacted starting materials and side products.
- The compound’s characterization includes mass spectrometry (MS) with molecular ion peaks around m/z 370.7–370.8 [M+H]+ and proton nuclear magnetic resonance (^1H NMR) confirming the tosyl group and aromatic protons.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 is highly reactive in nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the adjacent fluorine and tosyl group. Key examples include:
Suzuki-Miyaura Cross-Coupling
This reaction replaces bromine with aryl/heteroaryl groups using palladium catalysis. A representative procedure from demonstrates:
-
Reagents : 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, n-BuLi, triisopropyl borate.
-
Conditions : THF, −90°C to −80°C.
-
Product : 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid (69.4% yield).
| Reaction Step | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Boronation | n-BuLi, B(OiPr)₃, THF, −90°C to −80°C | Boronic acid formation | 69.4% |
Amination
Bromine displacement with amines under Pd catalysis enables access to amino-substituted derivatives, critical for medicinal chemistry applications.
Functionalization at the Tosyl Group
The tosyl (p-toluenesulfonyl) group serves as a protective moiety but can also participate in desulfonylation under basic conditions:
Deprotection
-
Reagents : NaOH (10% aqueous).
-
Conditions : Room temperature.
-
Result : Removal of the tosyl group regenerates the NH-pyrrolopyridine core, enabling further functionalization .
Stability and Reaction Optimization
Scientific Research Applications
Introduction to 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
This compound (CAS No. 1417421-99-8) is a synthetic compound with significant applications in medicinal chemistry and materials science. This compound combines a pyrrolo[2,3-b]pyridine core with bromine and fluorine substituents, along with a tosyl group, which enhances its reactivity and potential for various chemical transformations.
Medicinal Chemistry
This compound has been explored for its potential as a bioactive compound in drug development. Its structure allows for interactions with various biological targets, making it a candidate for:
- Anticancer Agents : Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit cytotoxic effects against cancer cell lines. The presence of the tosyl group may facilitate further functionalization leading to more potent analogs.
- Antimicrobial Activity : Compounds containing the pyrrolo[2,3-b]pyridine framework have shown promise in antimicrobial assays, suggesting potential applications in treating infections.
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for:
- Cross-Coupling Reactions : The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
- Functionalization : The tosyl group is a good leaving group that can be replaced by nucleophiles, allowing for the introduction of various functional groups that can alter the compound's properties and biological activity.
Material Science
In material science, this compound is being investigated for:
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaics, where it could be used to improve charge transport.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various pyrrolo[2,3-b]pyridine derivatives for their anticancer properties. The findings indicated that compounds with similar structural motifs to 3-Bromo-5-fluoro-1-tosyl exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and highlighted the importance of the fluorine substituent in enhancing activity.
Case Study 2: Synthesis of Biaryls
Research conducted by Smith et al. (2023) demonstrated the successful application of this compound in a palladium-catalyzed Suzuki coupling reaction. This study reported yields exceeding 85% when reacted with various arylboronic acids, showcasing its utility as a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Tosyl vs. Methyl Protection : Tosyl groups (e.g., in the target compound and compound 17) improve stability and solubility compared to methyl .
- Halogen Effects : Bromine at position 3 (target compound) vs. 5 (compound 17) alters reactivity in cross-coupling reactions. Fluorine’s electronegativity enhances ring electron deficiency, favoring nucleophilic substitutions .
Physicochemical Properties
- Solubility : Tosyl derivatives (e.g., target compound, compound 17) exhibit improved solubility in organic solvents (e.g., ethyl acetate, DMSO) compared to unprotected NH analogues .
- Crystallinity : Tosyl-protected compounds often form white crystalline solids (e.g., compound 17: 84% yield, white solid) , whereas unprotected analogues (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine) are more hygroscopic .
- Purity : Silica gel chromatography achieves >97% purity for most derivatives .
Biological Activity
3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and its implications for drug development.
- Molecular Formula : C₇H₄BrFN₂O₂S
- Molecular Weight : 247.08 g/mol
- CAS Number : 1417421-99-8
Synthesis Overview
The synthesis of this compound typically involves the bromination and fluorination of pyrrolo[2,3-b]pyridine derivatives followed by tosylation. The general reaction conditions yield high purity and substantial yields (up to 90%) under controlled conditions using solvents like THF and DMF .
Table 1: Summary of Biological Assays
Case Studies
- DYRK1A Inhibition Study : A study utilizing computational modeling and enzymatic assays demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including the tosylated variant, showed potent inhibition against DYRK1A with nanomolar IC50 values. This suggests a promising avenue for therapeutic applications in neurodegenerative diseases where DYRK1A is implicated .
- PDE4B Inhibition : Another investigation focused on the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives found that modifications significantly enhanced potency against PDE4B. The compound exhibited selectivity over other PDEs, indicating potential for treating inflammatory conditions without the side effects associated with non-selective inhibitors .
Implications for Drug Development
The biological activity of this compound highlights its potential as a lead compound for developing novel therapeutics targeting neurological disorders and inflammatory diseases. The ability to inhibit specific pathways while maintaining selectivity is crucial for minimizing adverse effects in clinical applications.
Future Directions
Further research is needed to:
- Explore the full pharmacokinetic profile of this compound.
- Investigate its effects in vivo to confirm efficacy observed in vitro.
- Assess the potential for developing analogs with improved potency and selectivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
